N-cyclopentyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide
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Overview
Description
N-cyclopentyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide is a synthetic organic compound that belongs to the class of trifluoroacetamides. This compound is characterized by the presence of a trifluoroacetyl group attached to an indole ring, which is further connected to a cyclopentyl group through an acetamide linkage. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group is introduced to the indole ring using trifluoroacetic anhydride in the presence of a base like pyridine.
Formation of the Acetamide Linkage: The acetamide linkage is formed by reacting the trifluoroacetylated indole with cyclopentylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoroacetyl group can be substituted with other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-cyclopentyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like malaria and tuberculosis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group is known to enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-2-[3-(trifluoromethyl)phenyl]amino]acetamide
- N-cyclopentyl-2-[(2,3,4-trifluorophenyl)amino]acetamide
- N-cyclopentyl-2-[7-ethyl-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl]acetamide
Uniqueness
N-cyclopentyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide is unique due to the presence of the trifluoroacetyl group attached to the indole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H17F3N2O2 |
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Molecular Weight |
338.32 g/mol |
IUPAC Name |
N-cyclopentyl-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide |
InChI |
InChI=1S/C17H17F3N2O2/c18-17(19,20)16(24)13-9-22(14-8-4-3-7-12(13)14)10-15(23)21-11-5-1-2-6-11/h3-4,7-9,11H,1-2,5-6,10H2,(H,21,23) |
InChI Key |
JUOQLGUXDFHBFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(F)(F)F |
Origin of Product |
United States |
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